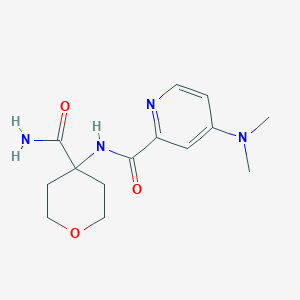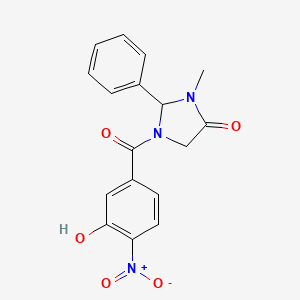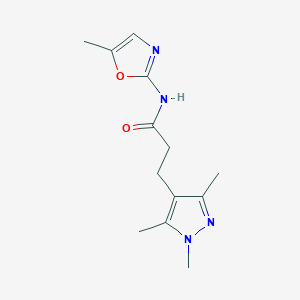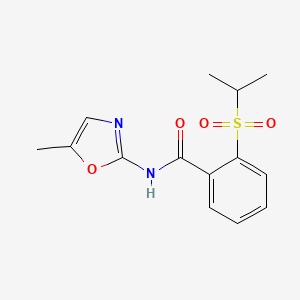![molecular formula C17H20N6O B6970672 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide](/img/structure/B6970672.png)
4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide: is a complex organic compound that belongs to the class of pyrazolyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazolyl ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrazolyl ring to its corresponding oxo derivative.
Reduction: : Reduction of the pyrazolyl ring or the benzamide group.
Substitution: : Replacement of the hydrogen atoms on the pyrazolyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of pyrazol-3-one derivatives.
Reduction: : Formation of reduced pyrazolyl or benzamide derivatives.
Substitution: : Formation of various substituted pyrazolyl and benzamide derivatives.
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific research applications:
Medicine: : It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Biology: : Its biological activity makes it a candidate for drug development and therapeutic applications.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Industry: : Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the pyrazolyl and triazolyl rings. Similar compounds include:
Thiazolyl-pyrazole derivatives: : Known for their biological activities.
Benzamide derivatives: : Commonly used in medicinal chemistry.
These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide .
Propiedades
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-7-10-23(22-12)14-5-3-13(4-6-14)15(24)20-17(8-2-9-17)16-18-11-19-21-16/h3-6,11H,2,7-10H2,1H3,(H,20,24)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWKCDCCQJMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCC3)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine](/img/structure/B6970593.png)
![(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide](/img/structure/B6970598.png)
![2-[(3-Methoxy-3-methylpiperidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B6970604.png)
![1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6970607.png)

![4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6970619.png)
![N-methyl-1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6970625.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B6970626.png)
![2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B6970641.png)

![4-(3-Methylbut-2-enoyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one](/img/structure/B6970656.png)


